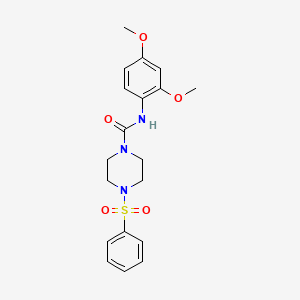![molecular formula C12H8BrNO5 B5315747 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5315747.png)
4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid, also known as BFABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of salicylic acid and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has also been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and cardiovascular disease.
実験室実験の利点と制限
4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit low toxicity in vitro and in vivo. However, 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid. One area of interest is the development of new antimicrobial agents based on 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid. Another area of interest is the potential use of 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Further research is also needed to fully understand the mechanism of action of 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid and its potential interactions with other compounds and signaling pathways in the body.
In conclusion, 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has potential applications in the development of new antimicrobial agents and therapeutic agents for the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid and its potential applications in scientific research.
合成法
The synthesis of 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid can be achieved through a multi-step process involving the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-hydroxybenzoic acid in the presence of a base to form 4-[(5-bromo-2-furoyl)amino]-2-hydroxybenzoic acid. The purity of the compound can be improved through recrystallization and other purification methods.
特性
IUPAC Name |
4-[(5-bromofuran-2-carbonyl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO5/c13-10-4-3-9(19-10)11(16)14-6-1-2-7(12(17)18)8(15)5-6/h1-5,15H,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUNMVSLYIRHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)

![4-{3-[(acetyloxy)imino]-1-buten-1-yl}phenyl acetate](/img/structure/B5315677.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5315687.png)

![8-[2-(1,1-dioxido-4-thiomorpholinyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5315700.png)
![3-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-indole](/img/structure/B5315708.png)
![N-methyl-5-[(4-methylpiperazin-1-yl)methyl]-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5315716.png)
![(3aR*,6aS*)-2-allyl-5-(cyclopentylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5315729.png)
![N-(5-chloro-2-pyridinyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315742.png)
![1-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}carbonyl)isoquinoline](/img/structure/B5315759.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5315763.png)
